ジプソシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

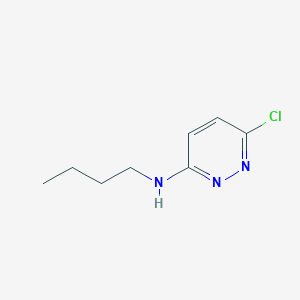

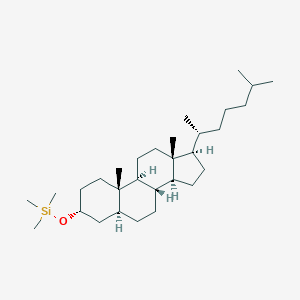

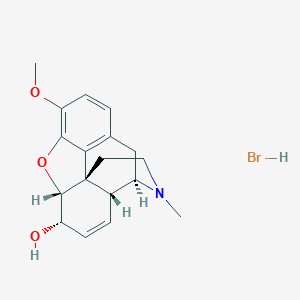

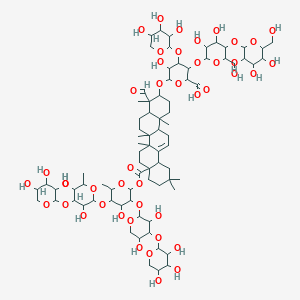

ギプソシドは、植物Gypsophila paniculata L. から得られるトリテルペンサポニンです。 抗酸化、抗炎症、抗がん作用など、さまざまな生物活性で知られています 。 この化合物は、化学式C80H126O44、分子量1791.83 g/molの複雑な分子構造を持っています .

科学的研究の応用

ギプソシドは、次のような科学研究で幅広い用途があります。

化学: トリテルペンサポニンとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 生体経路を調節する可能性と細胞プロセスへの影響について調査されています。

作用機序

ギプソシドは、さまざまな分子標的と経路を通じてその効果を発揮します。酸化ストレス、炎症、細胞増殖に関与する酵素や受容体の活性を調節することが示されています。 例えば、ギプソシドは、プロ炎症性サイトカインや活性酸素種の活性を阻害することができ、それによって炎症と酸化損傷を軽減します 。 さらに、特定のシグナル伝達経路を活性化することにより、がん細胞のアポトーシスを誘導することができます .

生化学分析

Cellular Effects

Gipsoside has been shown to exert effects on various types of cells and cellular processes. For instance, it has been reported to inhibit cell proliferation in a dose- and time-dependent manner in SW-480 cells

Molecular Mechanism

The molecular mechanism of action of Gipsoside is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

合成経路と反応条件: ギプソシドは主に天然源、特にGypsophila paniculata L.から抽出されます。 抽出プロセスには、水抽出、アルコール抽出、超臨界流体抽出など、いくつかのステップが含まれます 。 これらのうち、水抽出は、その簡便性と効率性から最も一般的に使用される方法です .

工業的生産方法: 工業的な設定では、ギプソシドの抽出は、大規模な水抽出に続いて、クロマトグラフィーなどの精製プロセスを行い、化合物を純粋な形で単離します。 超臨界流体抽出の使用も、最小限の溶媒残渣で高純度の抽出物を生成できることから、人気が高まっています .

化学反応の分析

反応の種類: ギプソシドは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置き換えます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン、アルキル化剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ギプソシドの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、還元は、異なる官能基を持つ化合物の還元形を生成する可能性があります .

類似化合物との比較

ギプソシドは、その特異的な分子構造と生物活性のために、トリテルペンサポニンのなかでユニークな存在です。類似した化合物には次のようなものがあります。

ギペノシド: 抗酸化作用と抗炎症作用が類似した別のトリテルペンサポニン。

サポニン: 抗菌作用や抗がん作用など、さまざまな生物活性を示す化合物の総称。

これらの化合物と比較して、ギプソシドは、その高い効力とより幅広い生物活性により際立っており、科学研究および潜在的な治療用途のための貴重な化合物となっています .

特性

IUPAC Name |

6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-68-8 |

Source

|

| Record name | Gipsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While gypsoside itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of gypsoside?

A2: Gypsoside is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of gypsoside [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can gypsoside be found?

A3: Gypsoside has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of gypsoside relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of gypsoside, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to gypsoside. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of gypsoside and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。